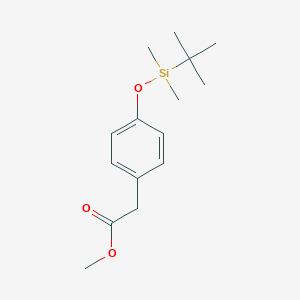

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Description

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester (CAS: 133642-20-3) is a silicon-containing aromatic ester with the molecular formula C₁₄H₂₂O₃Si and a molecular weight of 266.41 g/mol . The compound features a tert-butyldimethylsilyl (TBS) ether group attached to the benzene ring, which confers steric bulk and lipophilicity. This structural motif is widely utilized in organic synthesis to protect hydroxyl groups during multi-step reactions, as the TBS group is stable under basic conditions and can be selectively removed using fluoride-based reagents.

Properties

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester involves several steps. One common synthetic route includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride, followed by esterification of the carboxylic acid group with methanol in the presence of a catalyst . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Hydrolysis and Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBDMS) group in this compound is sensitive to hydrolysis under acidic or basic conditions. Fluoride ions (e.g., TBAF or KF) selectively cleave the silyl ether bond, yielding 4-hydroxybenzeneacetic acid methyl ester .

-

Reaction Example :

This deprotection is critical for subsequent functionalization of the phenol group.

Transesterification Reactions

The methyl ester moiety undergoes transesterification with alcohols in the presence of catalysts (e.g., acid or base). For example, reaction with ethanol and sulfuric acid produces 4-tert-butyldimethylsilyloxybenzeneacetic acid ethyl ester .

-

Key Conditions :

-

Catalyst: H₂SO₄ or NaOMe

-

Solvent: Excess alcohol (e.g., MeOH, EtOH)

-

Temperature: 60–80°C

-

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions. For instance, reaction with amines forms amides, though this requires activation (e.g., via DCC or HOBt) .

-

Example Reaction :

Electrophilic Aromatic Substitution

The benzene ring’s electron-rich nature (due to the TBDMS-protected hydroxyl group) allows electrophilic substitution. Nitration or halogenation occurs at the para position relative to the silyl ether .

-

Nitration :

Oxidation and Reduction

Scientific Research Applications

Scientific Research Applications

1. Protective Group in Organic Synthesis:

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester serves as a protective group for hydroxyl functions in organic synthesis. Its stability under various reaction conditions allows chemists to manipulate functional groups selectively without affecting the protected hydroxyl group. This characteristic is particularly useful in multi-step synthesis processes where protecting groups are essential to prevent undesired reactions.

2. Medicinal Chemistry:

The compound has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. Research indicates that derivatives of this compound may exhibit beneficial effects on human health, making it a candidate for further pharmacological studies .

3. Gas-Liquid Chromatography (GLC):

In analytical chemistry, the compound is utilized as a standard or internal reference for the preparation of fatty acid methyl esters (FAMEs) in GLC. Its structural features allow for effective separation and analysis of complex mixtures, enhancing the accuracy of quantitative assessments in lipid profiling studies .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Solvent Used |

|---|---|---|---|

| Synthesis via TBS chloride | 100 | 12 hours | N,N-Dimethylformamide |

| Sonochemical Method | Varies | Short | Various solvents |

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a protective group for hydroxyl functionalities |

| Medicinal Chemistry | Potential anti-inflammatory and antioxidant activities |

| Analytical Chemistry | Used in GLC for the preparation of FAMEs |

Case Studies

Case Study 1: Protective Group Utility

In a study conducted by Georgiades and Clardy (2008), the utility of this compound as a protective group was demonstrated in the synthesis of complex natural products. The compound effectively shielded reactive hydroxyl groups during multi-step synthetic routes, leading to successful isolation of target molecules with high yields .

Case Study 2: Biological Activity Exploration

A research article published in Bioorganic and Medicinal Chemistry Letters explored the biological activities of derivatives of this compound. The study highlighted its potential as an anti-inflammatory agent, suggesting that further investigations could lead to the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively removed under mild conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and applications of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester and its analogs:

Key Research Findings

Steric and Electronic Effects

- The TBS group in the target compound provides steric protection, making it resistant to nucleophilic attack and base-mediated degradation. This contrasts with 4-hydroxybenzoic acid methyl ester (), where the unprotected hydroxyl group increases acidity and reactivity .

- Methyl 4-tert-butylphenylacetate () lacks silicon, resulting in reduced molecular weight and higher volatility, which may limit its utility in high-temperature reactions .

Polarity and Solubility

- The 2-hydroxyacetyl group in 4-(2-hydroxyacetyl)-benzoic acid methyl ester () introduces polarity and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic TBS-protected compound .

Functional Group Reactivity

- 4-(Butylamino)-benzoic acid methyl ester () contains a basic amino group, enabling protonation in acidic media and applications in pH-responsive systems .

- 4-Hydroxybenzoic acid methyl ester () is a precursor in preservative synthesis due to its free hydroxyl group, unlike the TBS-protected compound, which requires deprotection for similar applications .

Biological Activity

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester (CAS Number: 105460-59-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Molecular Formula : C₁₅H₂₄O₃Si

- Molecular Weight : 280.43 g/mol

- Physical Description : Clear oil

- Solubility : Soluble in chloroform, dichloromethane, and DMSO

- Storage Conditions : Store at 2-8°C, protected from air and light

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, which can help in protecting cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential pathways include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It could influence various signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. The compound was administered intraperitoneally, resulting in a marked reduction in inflammatory markers.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Low Dose (10 mg/kg) | 180 |

| High Dose (50 mg/kg) | 120 |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. For instance, modifications to the silyl group have been shown to enhance antimicrobial potency while reducing cytotoxicity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester with high regioselectivity?

- Methodological Answer : The compound is synthesized via a two-step process:

- Step 1 : Silylation of 4-hydroxybenzeneacetic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous DMF with imidazole as a base. Reaction conditions (0–25°C, 12–24 hours) ensure selective protection of the phenolic hydroxyl group.

- Step 2 : Methyl esterification of the carboxylic acid moiety using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

- Quality Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm regioselectivity using ¹H NMR (e.g., absence of unprotected hydroxyl signals at δ 5–6 ppm).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify characteristic peaks: TBDMS group (δ 0.18 ppm for Si(CH₃)₂; δ 1.05 ppm for tert-butyl), ester carbonyl (δ 170–175 ppm in ¹³C).

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and Si-O (~1250 cm⁻¹).

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+Na]⁺.

Advanced Research Questions

Q. How do reaction conditions influence the stability of the TBDMS group in acidic or basic environments during downstream applications?

- Methodological Answer :

- Acidic Conditions : TBDMS ethers are labile under acidic hydrolysis (e.g., 1M HCl in THF). Monitor deprotection kinetics via LC-MS; optimize pH (pH 2–4) to balance stability and reactivity.

- Basic Conditions : Stability testing in NaOH (0.1–1M) reveals negligible cleavage, making the compound suitable for base-catalyzed reactions (e.g., ester saponification).

- Contradiction Resolution : Conflicting literature reports on stability may arise from trace water in solvents or temperature variations. Controlled experiments using Karl Fischer titration for water quantification are recommended.

Q. What analytical challenges arise when differentiating this compound from its desilylated byproduct, and how can they be resolved?

- Methodological Answer :

- Challenge : Overlapping NMR signals (e.g., aromatic protons) complicate differentiation.

- Resolution :

- Derivatization : Treat the mixture with TMS-diazomethane to methylate the desilylated phenol, creating distinct GC-MS profiles.

- 2D NMR : Use HSQC to correlate aromatic protons with carbons; desilylated products lack Si-CH₃ correlations.

- X-ray Crystallography : Resolve ambiguities in solid-state structures.

Q. How can researchers optimize catalytic systems for selective deprotection of the TBDMS group without affecting the methyl ester?

- Methodological Answer :

- Fluoride-Based Reagents : Use TBAF (tetrabutylammonium fluoride) in THF at 0°C for controlled deprotection. Monitor ester integrity via FTIR (no shift in C=O stretch).

- Alternative Reagents : Compare selectivity of HF-pyridine vs. AcOH/H₂O systems.

- Kinetic Studies : Plot reaction rates for silyl deprotection vs. ester hydrolysis to identify optimal conditions (e.g., 0.1M TBAF, 15 minutes).

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound, and how should researchers address this?

- Methodological Answer :

- Root Cause : Polymorphism or residual solvent (e.g., DMF) trapped during crystallization.

- Resolution :

- Recrystallization : Purify using a solvent pair (e.g., ethanol/water) and dry under high vacuum.

- DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions.

- Literature Cross-Validation : Compare data with peer-reviewed sources (e.g., NIST Chemistry WebBook) over vendor catalogs.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.